7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Overview
Description
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been designed as potential sterol demethylase inhibitors . Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
It can be inferred from related studies that 1,2,4-triazole derivatives might interact with their targets via coordination, hydrogen bonding, and stacking interactions . These interactions could lead to the inhibition of the target enzyme’s activity.
Biochemical Pathways
Given that similar compounds are potential sterol demethylase inhibitors , it can be inferred that this compound might affect the sterol biosynthesis pathway. The downstream effects could include alterations in cell membrane structure and function.
Result of Action
Based on related studies, it can be inferred that the inhibition of sterol demethylase could lead to disruptions in cell membrane integrity, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes . The compound binds to the active site of CYP51, inhibiting its activity and thereby disrupting the production of ergosterol. This interaction is primarily mediated through coordination, hydrogen bonding, and stacking interactions .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In fungal cells, the compound inhibits spore germination and causes morphological changes such as wrinkles and dents on the surface of mycelia . In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death. The compound inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis and reducing inflammation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding prevents the activation of downstream signaling pathways that lead to necroptosis. Additionally, the compound’s interaction with CYP51 involves coordination with the heme iron, hydrogen bonding with amino acid residues, and stacking interactions with aromatic residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly under conditions of high temperature and light exposure. Long-term studies have shown that the compound maintains its inhibitory effects on CYP51 and RIPK1 for several days in vitro, but its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth and reduces inflammation without significant toxicity. At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on CYP51 and RIPK1 . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, enhancing its efficacy.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-(2-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-24-17-9-7-16(8-10-17)22-12-13-23-18(22)20-21-19(23)25-14-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXPTVANUEKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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